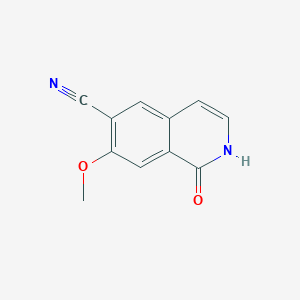

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile

Description

Properties

IUPAC Name |

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-10-5-9-7(4-8(10)6-12)2-3-13-11(9)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGCUWCDFPUEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)C2=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-oxo-2H-isoquinoline and cyanogen bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like acetonitrile and a base such as triethylamine.

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated and purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated equipment and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols and may require catalysts or specific solvents.

Major Products Formed

Oxidation: Oxo derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the carbonitrile group reduced to an amine.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6,7-Dimethoxy-substituted Isoquinolines

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) feature dual methoxy groups at positions 6 and 5. However, the dihydroisoquinoline core in these analogs reduces aromaticity compared to the fully conjugated isoquinoline system in the target compound, which may affect stability and reactivity.

6-Hydroxy-7-Methoxy Tetrahydroisoquinoline

The compound (1R)-6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid introduces a hydroxyl group and a carboxylic acid moiety. In contrast, the nitrile group in this compound offers a distinct electronic profile and functionalization pathway.

Nitro- and Oxo-Substituted Analogs

7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile

This analog (CAS: 214470-27-6) replaces the isoquinoline core with a quinoline system and introduces a nitro group at position 4. The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity but reduce bioavailability.

Coumarin Derivatives with Nitrile Groups

Compounds such as 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS: 19088-73-4) share the nitrile and oxo functional groups but are based on a coumarin (chromene) scaffold. Coumarins are known for their fluorescence properties, and the nitrile substitution in these derivatives enhances their utility as fluorescent probes .

Functional Group Variations

Nitrile vs. Carboxylic Acid

The nitrile group in the target compound contrasts with carboxylic acid moieties in analogs like 2-oxo-2H-chromene-3-carboxylic acid (CAS: 531-81-7) . Nitriles are less polar but more chemically versatile (e.g., amenable to click chemistry), whereas carboxylic acids offer hydrogen-bonding capabilities critical for target binding in drug design.

Methoxy vs. Hydroxyl Substitutions

Methoxy groups, as in the target compound, provide moderate electron-donating effects and improved lipid solubility compared to hydroxyl groups, which are more hydrophilic and prone to metabolic conjugation (e.g., glucuronidation) .

Research Implications and Gaps

While structural analogs highlight the versatility of nitrile- and oxo-substituted heterocycles, direct comparative data (e.g., solubility, bioactivity) for this compound remains sparse. Synthetic routes leveraging SHELX-refinement tools may aid in crystallographic characterization to elucidate structure-activity relationships.

Biological Activity

7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile (CAS Number: 2350323-59-8) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C11H8N2O2

- Molecular Weight : 200.19 g/mol

- Structure : The compound features a methoxy group and a carbonitrile moiety, which are critical for its biological activity.

Inhibition of IRAK4

Research indicates that this compound acts as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4). This kinase is pivotal in the signaling pathways associated with the immune response, particularly in the regulation of pro-inflammatory cytokines. Inhibition of IRAK4 leads to decreased levels of inflammatory cytokines, suggesting therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers .

Antitumor Activity

The compound has demonstrated promising antitumor properties in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer) cells. The compound's ability to modulate immune responses further enhances its potential as an anticancer agent .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the growth inhibition percentages observed:

| Cell Line | Concentration (μM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 100 | Significant |

| K562 | 100 | Moderate |

| HeLa | 100 | High |

The studies indicated that the compound selectively targets cancer cells while exhibiting minimal toxicity towards normal cells, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activities of various isoquinoline derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy and carbonitrile groups | Potent IRAK4 inhibition |

| 7-Chloro-4-hydroxyquinoline-3-carbonitrile | Hydroxy and carbonitrile groups | Exhibits antibacterial activity |

| 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile | Hydroxyl group | Notable anticancer properties |

This table illustrates how structural variations among isoquinoline derivatives influence their biological activities and potential therapeutic applications .

Study on Cancer Cell Lines

A notable study evaluated the anticancer activity of several isoquinoline derivatives, including this compound. The study used MTT assays to determine cell viability after treatment with varying concentrations of the compound. Results indicated that this compound effectively induced G2/S phase cell cycle arrest in cancer cells, leading to significant apoptosis .

Q & A

Basic: What synthetic routes are most effective for preparing 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile?

The synthesis typically involves functionalization of the isoquinoline core. Key steps include:

- Nitrile introduction : Use cyanation reagents (e.g., KCN/CuCN) under controlled conditions to avoid side reactions. The nitrile group’s reactivity allows further derivatization, such as hydrolysis to carboxylic acids or reduction to amines .

- Methoxy group installation : Methoxylation via nucleophilic substitution or Pd-catalyzed coupling (e.g., using methoxide sources like NaOMe) .

- Oxo group formation : Oxidation of secondary alcohols or ketones using CrO₃ or KMnO₄ in acidic conditions .

For scalability, continuous flow reactors and green solvents (e.g., ethanol/water mixtures) improve yield and sustainability .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with high precision. This is essential for confirming the isoquinoline scaffold and substituent positions .

- NMR/IR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and carbonyl groups (C=O stretch ~1700 cm⁻¹). Nitrile signals (C≡N stretch ~2200 cm⁻¹) in IR confirm functionalization .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₂H₁₀N₂O₂) and detects fragmentation patterns .

Advanced: How can computational modeling predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry using software like Gaussian. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity, such as electrophilic attack at the nitrile or methoxy groups .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock. The oxo and nitrile groups may form hydrogen bonds with active sites .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies in methoxy group orientation may arise from dynamic effects in solution vs. solid state .

- Twinned crystals : Use SHELXL’s TWIN command to refine datasets from twinned crystals, ensuring accurate bond parameter extraction .

Advanced: What strategies optimize the nitrile group’s reactivity for derivatization?

- Nitrile hydrolysis : Catalyze with H₂SO₄/H₂O to form carboxylic acids. Monitor pH to avoid over-oxidation .

- Reductive amination : Use LiAlH₄ to convert nitrile to amine, followed by Schiff base formation with aldehydes .

- Click chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives for bioconjugation .

Basic: What functional group transformations are feasible without destabilizing the isoquinoline core?

- Electrophilic substitution : Halogenation (Br₂/FeBr₃) at the 3-position, guided by the methoxy group’s directing effects .

- N-Oxide formation : React with m-CPBA to introduce an N-oxide, enhancing solubility for biological assays .

Advanced: How to address low yields in large-scale synthesis?

- Process optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, Pd(OAc)₂/Xantphos improves coupling efficiency in methoxylation .

- Purification : Employ preparative HPLC with C18 columns, adjusting gradient elution (MeCN/H₂O + 0.1% TFA) to isolate the product from regioisomers .

Advanced: What applications exist in fluorescence-based biological studies?

- Fluorescent probes : Modify the nitrile group to install fluorophores (e.g., coumarin derivatives). The rigid isoquinoline core minimizes fluorescence quenching, enabling nucleolus imaging in live cells .

- Metal ion sensing : Design Schiff base ligands from the amine derivatives (post-nitrile reduction) to detect Cu²⁺ or Fe³⁺ via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.